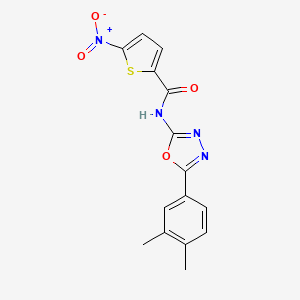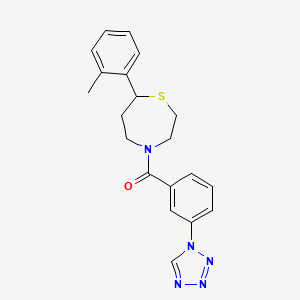![molecular formula C18H17ClN4OS B3012661 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone CAS No. 400075-02-7](/img/structure/B3012661.png)
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone, is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. The structure of this compound suggests potential pharmacological applications, given the presence of a pyridinone moiety and a triazole ring, both of which are common in various therapeutic agents .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from simple precursors such as 2-cyanopridine. For instance, 3-(pyridin-2-yl)-1,2,4-triazole derivatives have been synthesized through reactions with different chloro-methyl pyridines . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach involving the formation of a triazole ring followed by subsequent functionalization steps would be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using various spectroscopic techniques, including IR, NMR, and UV-Visible spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a similar molecule, 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, was determined to crystallize in the monoclinic system with space group C 2/c . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of the triazole ring in such compounds is often explored through various chemical reactions. For instance, the oxidative coupling of 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one with alkanones in the presence of palladium(II) has been reported, leading to the formation of novel complexes . This suggests that the triazole moiety can participate in complexation reactions with transition metals, which could be useful in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. Theoretical studies using Density Functional Theory (DFT) have provided insights into the electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential maps, and thermodynamic properties of these molecules . These properties are essential for understanding the behavior of the compounds under different conditions and can predict their reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of similar compounds involving 1,2,4-triazole rings has been explored, emphasizing their chemical characterization through methods like IR spectroscopy, NMR, and X-ray diffraction. These studies contribute to understanding the chemical properties and potential applications of such compounds (Akkurt et al., 2005).
Anticonvulsant and Antitumor Activities
- Investigations have shown that certain derivatives of this compound exhibit significant anticonvulsant and antitumor activities. This suggests potential therapeutic applications in the treatment of seizures and cancer (Arora & Knaus, 1999), (Rui, 2008).
Antimicrobial and Antiviral Applications
- Certain triazole derivatives, closely related to the compound , have demonstrated promising antimicrobial and antiviral properties. This highlights their potential use in developing new antimicrobial and antiviral agents (Bayrak et al., 2009).
Corrosion Inhibition
- Studies have shown that compounds similar to 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. This suggests their potential application in industrial corrosion protection (Orhan et al., 2012).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-3-10-23-16(20-21-18(23)25-2)15-5-4-11-22(17(15)24)12-13-6-8-14(19)9-7-13/h3-9,11H,1,10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVQVOOBZMECCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC=C)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)
![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)
![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)
![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)

![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)
![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)


